molecular formula C9H11F3N2O2 B12343022 7-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

7-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12343022
M. Wt: 236.19 g/mol
InChI Key: ZMGGNVOEZGEJDO-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a compound that features a trifluoromethyl group attached to a quinazoline core. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, the choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and stability . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to its specific quinazoline core structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to other trifluoromethyl-containing compounds.

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

7-(trifluoromethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H11F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)13-8(16)14-7(5)15/h4-6H,1-3H2,(H2,13,14,15,16)

InChI Key

ZMGGNVOEZGEJDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C(F)(F)F)NC(=O)NC2=O

Origin of Product

United States

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